1-benzyl-N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound "1-benzyl-N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide" is a multifaceted molecule that appears to be a derivative of benzamide-based heterocycles. The structure suggests that it may have potential biological activities, given the presence of a triazole ring, which is often associated with various pharmacological properties.
Synthesis Analysis
The synthesis of benzamide-based heterocycles, such as triazoles, can be achieved through a multi-step process. A study describes the synthesis of benzamide-based 5-aminopyrazoles, which are closely related to triazoles, through the reaction of benzoyl isothiocyanate with malononitrile followed by alkylation and reaction with hydrazine . Although the exact synthesis of the compound is not detailed, the methods described in this study could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of benzamide-based heterocycles is characterized using various spectroscopic techniques. Mass spectroscopy, 1H NMR, IR, and X-ray analysis are employed to confirm the structure of newly synthesized compounds . These techniques would be essential in determining the precise molecular structure of "1-benzyl-N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide" and ensuring the correct synthesis.
Chemical Reactions Analysis
The reactivity of benzamide-based heterocycles can be inferred from the reactions they undergo during synthesis. For instance, the formation of triazoles often involves cycloaddition reactions, as seen in the synthesis of N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]carboxamides via the Cu(I)-catalyzed azide–alkyne cycloaddition . This suggests that the compound may also be synthesized or modified through similar cycloaddition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide-based heterocycles are not explicitly detailed in the provided papers. However, the antiviral and antiproliferative activities of similar compounds suggest that they have significant biological relevance. For example, some benzamide-based compounds have shown remarkable antiavian influenza virus activity , while others have demonstrated antiproliferative activity against human cancer cell lines . These activities are likely influenced by the physical and chemical properties of the compounds, such as solubility, stability, and the ability to interact with biological targets.
properties
IUPAC Name |
1-benzyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-pyrrol-1-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-14-17(15(2)28-23-14)12-21-19(27)18-20(25-10-6-7-11-25)26(24-22-18)13-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYARLWZWQYBPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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